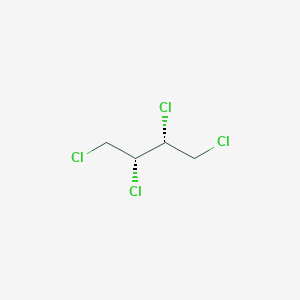
Ethyl Difluoro(5-methylpyridin-2-yl)acetate
Descripción general
Descripción
Ethyl Difluoro(5-methylpyridin-2-yl)acetate is a chemical compound with the CAS Number: 503627-67-6 . It has a molecular weight of 215.2 and its IUPAC name is ethyl difluoro (5-methyl-2-pyridinyl)acetate .
Molecular Structure Analysis
The molecular formula of Ethyl Difluoro(5-methylpyridin-2-yl)acetate is C10H11F2NO2 . The InChI code for this compound is 1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)6-13-8/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl Difluoro(5-methylpyridin-2-yl)acetate include a molecular weight of 215.197 . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry and drug development involve the design, synthesis, and optimization of chemical compounds for therapeutic purposes.
Application Summary
Ethyl Difluoro(5-methylpyridin-2-yl)acetate serves as a valuable building block in the creation of novel pharmaceutical agents. Researchers explore its potential as a precursor for developing drugs targeting specific diseases or biological pathways.
Experimental Procedures
Results and Outcomes
Researchers have successfully used Ethyl Difluoro(5-methylpyridin-2-yl)acetate as a starting point for developing novel drugs. Its incorporation into drug scaffolds has led to promising candidates with improved efficacy and reduced side effects .
Agrochemicals and Crop Protection
Specific Scientific Field
Agrochemistry focuses on developing chemicals for agricultural applications, including pesticides and herbicides.
Application Summary
Ethyl Difluoro(5-methylpyridin-2-yl)acetate contributes to the design of innovative agrochemicals. Researchers investigate its potential as a key component in herbicides or insecticides.
Experimental Procedures
Results and Outcomes
Ethyl Difluoro(5-methylpyridin-2-yl)acetate-based agrochemicals show promise in pest management. Their targeted action minimizes ecological disruption while ensuring crop protection .
Material Science and Surface Modification
Specific Scientific Field
Material science explores the properties and applications of materials.
Application Summary
Researchers investigate Ethyl Difluoro(5-methylpyridin-2-yl)acetate as a surface modifier for materials like polymers, metals, or nanoparticles.
Experimental Procedures
Results and Outcomes
Surface-modified materials exhibit improved hydrophobicity, corrosion resistance, or biocompatibility. Ethyl Difluoro(5-methylpyridin-2-yl)acetate contributes to enhancing material performance .
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)6-13-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDYXVMCPYSRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251762 | |
| Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Difluoro(5-methylpyridin-2-yl)acetate | |
CAS RN |
503627-67-6 | |
| Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503627-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,α-difluoro-5-methyl-2-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)






![2',5'-Bis(hexyloxy)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3068418.png)


![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)

